
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and a hydroxy-methyloctyl side chain.
Méthodes De Préparation
The synthesis of 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Hydroxy-Methyloctyl Side Chain: The hydroxy-methyloctyl side chain can be introduced via a nucleophilic substitution reaction, where the triazolidine ring reacts with a halogenated octanol derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the triazolidine ring is reduced to a triazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced triazoline compounds, and substituted triazolidine derivatives.
Applications De Recherche Scientifique
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-methyloctyl side chain allows the compound to interact with hydrophobic pockets in proteins, while the triazolidine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-methylbutyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a shorter side chain, which may affect its hydrophobic interactions and overall reactivity.
1-(3-Hydroxy-3-methylhexyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with a different chain length, influencing its solubility and binding affinity.
1-(3-Hydroxy-3-methyloctyl)-4-ethyl-1,2,4-triazolidine-3,5-dione: The presence of an ethyl group instead of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific side chain length and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
90157-10-1 |
|---|---|
Formule moléculaire |
C12H23N3O3 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-(3-hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H23N3O3/c1-4-5-6-7-12(2,18)8-9-15-11(17)14(3)10(16)13-15/h18H,4-9H2,1-3H3,(H,13,16) |
Clé InChI |
STDYDCCGUFLMAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CCN1C(=O)N(C(=O)N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


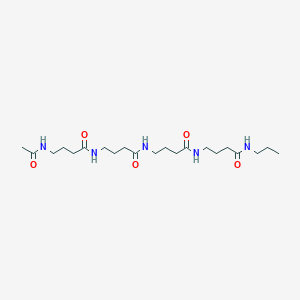
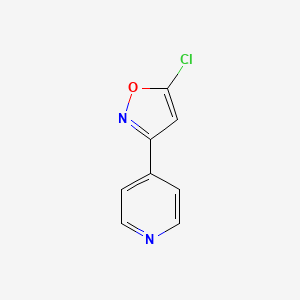
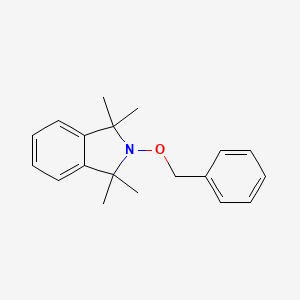

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
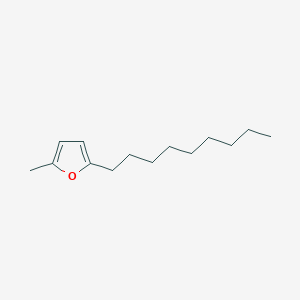
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
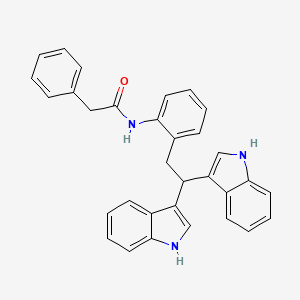
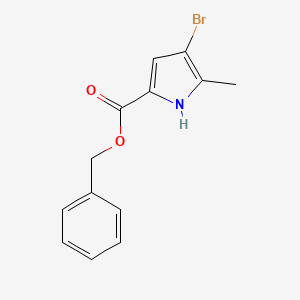
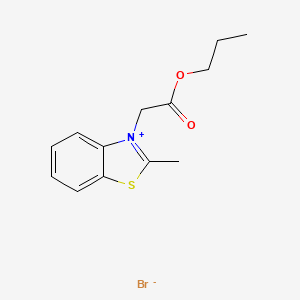
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
